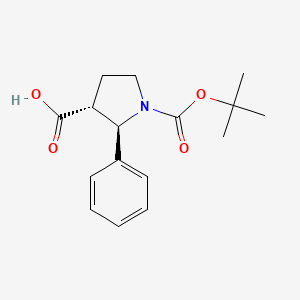![molecular formula C14H24N2O2 B8139381 1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone](/img/structure/B8139381.png)
1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[45]Decan-3-Yl)Ethanone is a complex organic compound featuring a spirocyclic structure Spirocyclic compounds are known for their unique three-dimensional frameworks, which often impart distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the pyrrolidine and ethanone moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance efficiency and scalability. For example, the use of flow chemistry and biocatalytic transaminase technology has been explored to synthesize related spirocyclic amines . These methods allow for precise control over reaction parameters and can be scaled up to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs and materials.
Biology: Its unique structure makes it a valuable tool for studying biological interactions and pathways, especially those involving spirocyclic frameworks.
Medicine: The compound’s potential pharmacological properties are of interest for drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Oxa-8-Azaspiro[4.5]Decane: A related spirocyclic compound with similar structural features but lacking the pyrrolidine and ethanone groups.
4-(Dichloroacetyl)-1-Oxa-4-Azaspiro[4.5]Decane: Another spirocyclic compound used as an inert ingredient in agricultural applications.
Uniqueness: 1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone is unique due to the combination of its spirocyclic core with the pyrrolidine and ethanone functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1-oxa-8-azaspiro[4.5]decan-3-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13(16-7-1-2-8-16)9-12-10-14(18-11-12)3-5-15-6-4-14/h12,15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSJYMNCIKXZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CC3(CCNCC3)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5S)-1-((pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B8139305.png)
![Morpholino(2-oxa-7-azaspiro[4.5]decan-3-yl)methanone](/img/structure/B8139309.png)
![(4aS,7S,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8139323.png)
![Rac-benzyl (5R,6R)-6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8139336.png)
![(2S,5R)-Tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B8139343.png)
![Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester](/img/structure/B8139350.png)
![Rel-(2R,3As,7As)-2-(4,5-Dimethylthiazol-2-Yl)Octahydrofuro[2,3-C]Pyridine](/img/structure/B8139363.png)

![2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)-1-(1,2-oxazinan-2-yl)ethanone](/img/structure/B8139380.png)
![Tert-butyl 1'-benzyl-2-bromospiro[4,6-dihydro-[1,3]thiazolo[5,4-c]pyridine-7,4'-piperidine]-5-carboxylate](/img/structure/B8139387.png)
![1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B8139394.png)
![(2S,3aR,6aR)-N-((tetrahydro-2H-pyran-4-yl)methyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide](/img/structure/B8139398.png)
![3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane](/img/structure/B8139402.png)
![2-[(2S,3aR,7aS)-2-(1,2,4-triazol-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-1-yl]-1,3-thiazole](/img/structure/B8139406.png)
